Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate typically involves the reaction of di-tert-butyl dicarbonate with 2-amino-5-bromopyridin-3-ol . The reaction is carried out under inert atmosphere conditions, usually nitrogen or argon, at a temperature range of 2-8°C . The product is then purified to achieve a high level of purity, often around 97% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its derivatives have shown promise in the development of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- Tert-butyl 5-bromo-3-hydroxy-2-pyridinylcarbamate
- 2-(tert-butoxycarbonylamino)-5-bromo-3-hydroxypyridine
Uniqueness: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its tert-butyl carbamate group provides stability and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSQRZXAISFJAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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